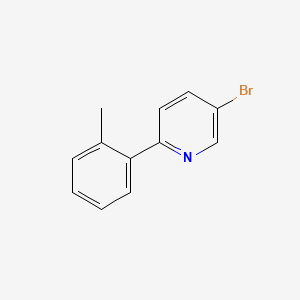

5-Bromo-2-(2-methylphenyl)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-(2-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c1-9-4-2-3-5-11(9)12-7-6-10(13)8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYDTWSRQURVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50520268 | |

| Record name | 5-Bromo-2-(2-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50520268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88345-94-2 | |

| Record name | 5-Bromo-2-(2-methylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88345-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(2-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50520268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(2-methylphenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Framework and Research Significance of 5 Bromo 2 2 Methylphenyl Pyridine

Positioning within Halogenated Pyridine (B92270) Chemistry and Derivatives

Halogenated pyridines are a class of heterocyclic compounds that are of fundamental importance in organic chemistry. The presence of a halogen atom on the pyridine ring significantly influences the electronic properties of the molecule, enhancing its reactivity and providing a versatile handle for further chemical modifications. Specifically, the carbon-halogen bond serves as a key site for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. mdpi.comdigitellinc.com

5-Bromo-2-(2-methylphenyl)pyridine belongs to a specific subgroup of di-substituted pyridines, featuring a bromine atom at the 5-position and a 2-methylphenyl (o-tolyl) group at the 2-position. This arrangement of substituents creates a sterically and electronically distinct molecule. The bromine atom at the 5-position is susceptible to nucleophilic substitution and is a prime site for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. The o-tolyl group at the 2-position introduces a significant steric presence which can influence the conformational preferences of the molecule and the accessibility of the pyridine nitrogen atom.

Academic Relevance and Research Trajectories within Organic Synthesis

The synthesis of 2-arylpyridines is a topic of considerable interest in organic synthesis due to the prevalence of this structural motif in pharmaceuticals, agrochemicals, and functional materials. A common and powerful method for the formation of the C-C bond between the pyridine ring and the aryl group is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a halopyridine with an arylboronic acid. researchgate.netsemanticscholar.org

In the context of this compound, a plausible and widely utilized synthetic strategy would involve the Suzuki-Miyaura coupling of 2,5-dibromopyridine (B19318) with 2-methylphenylboronic acid. The regioselectivity of this reaction is a key consideration, as the two bromine atoms on the starting material have different reactivities. The bromine at the 2-position is generally more reactive towards oxidative addition to the palladium catalyst than the bromine at the 5-position. However, by carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and solvent, it is possible to selectively form the desired 2-aryl-5-bromopyridine product. researchgate.net

Alternative synthetic routes could involve the coupling of a 5-bromopyridine derivative with a suitable organometallic reagent derived from o-xylene, or the construction of the pyridine ring itself from acyclic precursors. The development of efficient and selective synthetic methods for compounds like this compound remains an active area of research, driven by the need for novel building blocks for various applications.

Strategic Importance as a Molecular Scaffold for Functional Materials and Intermediates

The structure of this compound makes it a valuable molecular scaffold for the design and synthesis of functional materials and complex organic intermediates. The bipyridine unit, which can be formed by further functionalization of this compound, is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.net These metal complexes have found applications in catalysis, luminescence, and as building blocks for supramolecular assemblies and metal-organic frameworks (MOFs). researchgate.net

The bromine atom provides a reactive site for introducing a variety of functional groups. For instance, it can be replaced with other aryl groups through a second cross-coupling reaction to create extended π-conjugated systems. Such systems are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The steric bulk of the o-tolyl group can be exploited to control the solid-state packing of these materials, which in turn influences their electronic properties.

Furthermore, the pyridine nitrogen atom can be quaternized or coordinated to a metal center, offering another point of modification. The combination of a reactive halogen, a sterically demanding aryl group, and a basic nitrogen atom within a single molecule makes this compound a versatile and strategically important building block for the creation of a diverse array of functional molecules and materials.

Advanced Synthetic Methodologies and Mechanistic Investigations for Arylpyridine Systems

Regioselective Synthesis of 5-Bromo-2-(2-methylphenyl)pyridine Analogues and Derivatives

The synthesis of specifically substituted arylpyridines, such as this compound, is a focal point in medicinal and materials chemistry. The precise placement of functional groups on the pyridine (B92270) ring is crucial for tailoring the molecule's properties. This section explores advanced synthetic strategies for achieving regioselectivity in the creation of these valuable compounds.

Palladium-Catalyzed Cross-Coupling Strategies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) bonds, offering a versatile and efficient means to construct complex molecular architectures. jocpr.com These reactions are particularly valuable in pharmaceutical research and development for streamlining the synthesis of biologically active compounds. jocpr.com

The Suzuki-Miyaura cross-coupling reaction stands out as a highly effective method for the synthesis of biaryl compounds, including arylpyridines. mdpi.comresearchgate.net This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. youtube.comyoutube.com The mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields make it a preferred method. mdpi.comyoutube.com

For the synthesis of 2-aryl-substituted pyridines, a ligand-free, palladium(II) acetate-catalyzed Suzuki reaction of 2-halogenated pyridines with arylboronic acids in aqueous isopropanol (B130326) has been shown to be a rapid and efficient protocol. researchgate.net In a specific example, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄, has been successfully employed to generate novel pyridine derivatives in moderate to good yields. mdpi.com The reaction is typically carried out in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.com

The choice of catalyst can significantly impact the reaction's efficiency. For instance, in the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) was found to be the most effective catalyst among those tested. nih.gov

A noteworthy application of this methodology is in the regioselective synthesis of more complex structures. For example, the Suzuki-Miyaura reaction has been used in the synthesis of stereoisomers of 3,4,5-tris(2-methoxyphenyl)-2,6-dimethylpyridines starting from 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) and 2-methoxyphenylboronic acid. beilstein-journals.org This highlights the potential for controlling the position of arylation on a polysubstituted pyridine ring. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling for Pyridine Functionalization

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 2-methyl-5-phenylpyridin-3-amine | Good | mdpi.comresearchgate.net |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | [Pd(dppf)Cl₂] | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | 84% | nih.gov |

| 2-bromopyridine | Phenylboronic acid | Pd(OAc)₂ | Not specified | Aqueous Isopropanol | 2-phenylpyridine | Not specified | researchgate.net |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Not specified | Not specified | Not specified | 3,4,5-tris(2-methoxyphenyl)-2,6-dimethylpyridines | Not specified | beilstein-journals.org |

This table is for illustrative purposes and specific yields and conditions can vary.

While the Suzuki-Miyaura coupling is widely used, other transition metal-catalyzed reactions, such as the Kumada and Sonogashira couplings, also provide powerful avenues for the synthesis of arylpyridines. wikipedia.orgwikipedia.org

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes, to form C-C bonds. wikipedia.orgjk-sci.com This reaction was one of the first catalytic cross-coupling methods to be reported. wikipedia.org It has been successfully applied to couple aryl and vinyl Grignard reagents with a variety of aryl or vinyl halides. wikipedia.org Palladium-catalyzed Kumada couplings are generally more chemoselective and stereoselective than their nickel-catalyzed counterparts. nrochemistry.com The reaction is typically performed in ethereal solvents like tetrahydrofuran (B95107) or diethyl ether. wikipedia.orgnrochemistry.com A key advantage is the direct use of Grignard reagents, which can be prepared from the corresponding organic halides. organic-chemistry.org However, the highly reactive nature of Grignard reagents limits the tolerance of base-sensitive functional groups. jk-sci.comnrochemistry.com

The Sonogashira coupling reaction is a cornerstone for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and proceeds under mild conditions, often at room temperature and with a mild base. wikipedia.org This method has been extensively used in the synthesis of complex molecules, including pharmaceuticals and natural products. jocpr.comwikipedia.org For instance, the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, using a palladium catalyst system, has been shown to produce 2-amino-3-alkynylpyridines in good to excellent yields. scirp.org A copper-free variant of the Sonogashira reaction has also been developed, which can be advantageous in certain synthetic contexts. organic-chemistry.org

Table 2: Comparison of Kumada and Sonogashira Coupling Reactions

| Reaction | Organometallic Reagent | Organic Halide | Catalyst System | Key Features |

| Kumada Coupling | Grignard Reagent (R-MgX) or Organolithium (R-Li) | Aryl/Vinyl Halide | Palladium or Nickel | One of the first cross-coupling methods; uses readily available Grignard reagents. wikipedia.orgnrochemistry.com |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Palladium and Copper(I) (typically) | Forms C(sp)-C(sp²) bonds; proceeds under mild conditions. wikipedia.org |

Targeted Functionalization Approaches for Halogenated Pyridines

Halogenated pyridines, such as 5-bromopyridine derivatives, are versatile intermediates in organic synthesis, allowing for the introduction of a wide array of functional groups through various reaction pathways.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org While benzene (B151609) readily undergoes SEAr, the pyridine ring is generally less reactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. However, under specific conditions and with appropriate activating groups, electrophilic substitution on pyridines can be achieved.

The position of substitution is influenced by the electronic properties of the ring and any existing substituents. wikipedia.org For pyridine itself, electrophilic attack is disfavored at the 2, 4, and 6 positions due to the electron-deficient nature of these positions caused by the nitrogen atom.

In a notable example, a Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine (B23866) has been developed. rsc.org This reaction proceeds via a chemo- and regioselective pathway, followed by oxidative re-aromatization of the resulting dihydropyrimidine (B8664642) ring. rsc.org While this example involves a pyrimidine (B1678525), the principle of activating the heterocyclic ring towards electrophilic attack is relevant to pyridine systems as well.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of halogenated pyridines. quimicaorganica.org The electron-deficient nature of the pyridine ring, particularly at the 2-, 4-, and 6-positions, makes it susceptible to attack by nucleophiles, especially when a good leaving group like a halogen is present at these positions. quimicaorganica.orgresearchgate.net

The reactivity of a halopyridine in an SNAr reaction is highly dependent on the position of the halogen. Halogens at the 2- and 4-positions are significantly more activated towards nucleophilic attack than those at the 3- or 5-positions. researchgate.net This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. researchgate.net

For 5-bromopyridine derivatives, direct nucleophilic substitution at the 5-position is generally difficult due to the lower activation at this position. However, under certain conditions or with highly reactive nucleophiles, substitution can occur. For instance, rapid nucleophilic displacement reactions of 5-bromopyrimidine with various nucleophiles have been achieved under microwave irradiation. sigmaaldrich.com While this is on a pyrimidine system, it suggests that enhanced reaction conditions can promote nucleophilic substitution on less activated positions of related heterocyclic rings.

A study on 5-bromo-1,2,3-triazines demonstrated their reaction with phenols via a concerted SNAr mechanism to yield 5-aryloxy-1,2,3-triazines. acs.org This highlights that even on highly electron-deficient rings, nucleophilic substitution at the 5-position is feasible.

Electrochemical Functionalization of Pyridine Derivatives

Electrochemical methods offer a powerful and sustainable approach for the functionalization of pyridine derivatives. researchgate.net These techniques utilize electric current to drive redox reactions, often providing high selectivity and avoiding the need for harsh chemical oxidants or reductants. researchgate.netrsc.org For a molecule like this compound, electrochemical strategies could be envisioned for several transformations.

Recent studies have demonstrated the direct electrochemical carboxylation of pyridines with CO2, a method that could potentially be applied to introduce carboxylic acid groups onto the pyridine ring. nih.gov Furthermore, electrochemical methods are effective for C-H bond functionalization. For instance, pyridine N-oxides can act as electrocatalysts for the oxidation of benzylic C-H bonds. acs.org This suggests a potential pathway for modifying the methyl group on the phenyl ring of the target compound. The electrochemical reactor setup can even dictate the site selectivity of such functionalizations. nih.gov

The core principle involves the generation of reactive intermediates, such as radical anions or cations, at an electrode surface. The specific functionalization outcome is dependent on factors like the electrode material, solvent, supporting electrolyte, and the applied potential. researchgate.net While direct electrochemical functionalization of this compound is not extensively documented, the established reactivity of general pyridine scaffolds provides a strong basis for future research in this area. rsc.orgnih.gov

Novel Synthetic Routes and Skeletal Rearrangements

The construction of highly substituted pyridine rings is a central theme in organic synthesis. Modern strategies are moving beyond classical condensation reactions towards more elegant and efficient methods like skeletal editing and advanced multi-step pathways.

Pyrimidine to Pyridine Skeletal Editing Strategies

Skeletal editing is a transformative synthetic strategy that modifies the core atomic structure of a molecule, enabling rapid diversification that is not achievable through simple peripheral group modifications. nih.govresearchgate.net This approach can involve atom insertion, deletion, or swapping within the heterocyclic ring. nih.govd-nb.info

One innovative concept involves the conversion of pyrimidines into pyridines. Research has explored the transformation of pyrimidines into other heterocycles like pyrazoles through a formal carbon deletion, a process guided by computational analysis that proceeds under mild conditions. nih.gov While the direct conversion of a pyrimidine to a pyridine to form a specific scaffold like this compound is an emerging area, the concept of a "two-atom swap" has been proposed. researchgate.net Such strategies could, in principle, leverage the well-established chemistry of pyrimidines to access novel pyridine structures. For example, a hypothetical route might involve the reaction of a suitably substituted pyrimidine with a dienophile, followed by a rearrangement and elimination cascade to yield the desired pyridine core. However, these methods are still in development and have not yet been established as a general route to polysubstituted pyridines. d-nb.info

Multi-Step Synthesis Pathways for Substituted Pyridine Scaffolds

Multi-step synthesis remains the most reliable and versatile approach for constructing complex arylpyridines like this compound. A highly effective and convergent method is the Suzuki-Miyaura cross-coupling reaction.

A plausible and efficient pathway involves the palladium-catalyzed coupling of a di-halogenated pyridine with an appropriate arylboronic acid. Specifically, 5-bromo-2-chloropyridine (B1630664) can be coupled with (2-methylphenyl)boronic acid. The difference in reactivity between the C-Cl and C-Br bonds allows for selective coupling at the 2-position.

Proposed Synthetic Route:

Starting Materials : 5-bromo-2-chloropyridine and (2-methylphenyl)boronic acid.

Catalyst System : A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly used. mdpi.com

Reaction Conditions : The reaction is typically carried out in a solvent mixture like 1,4-dioxane and water, in the presence of a base such as potassium phosphate (B84403) (K₃PO₄), and heated for several hours. mdpi.com

This method allows for the modular construction of the target molecule, where different arylboronic acids can be used to generate a library of related compounds. mdpi.com

Table 1: Representative Catalyst Performance in Suzuki-Miyaura Coupling for Arylpyridine Synthesis

Mechanistic Elucidation of Reaction Pathways

Understanding the precise mechanisms of these synthetic transformations is key to optimizing reaction conditions and expanding their scope. Computational and spectroscopic methods are indispensable tools in this endeavor.

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms that are often inaccessible through experimental means alone. researchgate.net For the Suzuki-Miyaura synthesis of this compound, DFT can be used to model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.

Studies on related systems have used computational models to:

Analyze Aryne Distortion : In reactions involving pyridyne intermediates, calculations can predict the geometry and electronic structure of the transient aryne, explaining the regioselectivity of nucleophilic additions. nih.gov

Stabilize Intermediates : DFT calculations can identify and determine the stability of key intermediates, such as the Meisenheimer complex in SNAr reactions, revealing the role of electron-withdrawing groups and hydrogen bonding. researchgate.net

Determine Activation Energies : By calculating the energy of transition states, researchers can predict the rate-determining step of a reaction and understand how different catalysts or substituents influence the reaction kinetics. researchgate.net

These computational probes are crucial for rationally designing more efficient synthetic routes and predicting the outcomes of new reactions.

Spectroscopic Monitoring of Reaction Kinetics and Mechanistic Progression

Real-time monitoring of chemical reactions provides valuable kinetic data and helps to elucidate reaction mechanisms. Spectroscopic techniques are central to these investigations.

Operando Spectroscopy : Techniques like operando Raman or IR spectroscopy allow for the continuous monitoring of reactant consumption and product formation throughout the course of a reaction. A kinetic model for the formation of 2-methyl-5-ethyl pyridine has been successfully developed using this approach, demonstrating its power in understanding complex reaction networks. rsc.org

NMR and UV-Vis Spectroscopy : These methods are widely used to track reaction progress and identify intermediates. For example, UV-Vis spectroscopy can monitor the change in absorbance of conjugated systems, while NMR spectroscopy can provide detailed structural information about all species in the reaction mixture at various time points. acs.org The fluorescence spectra of pyridine derivatives can also be analyzed to understand their electronic properties and how they are affected by their environment. researchgate.net

By combining these spectroscopic methods, a comprehensive picture of the reaction kinetics and mechanistic progression for the synthesis of this compound can be constructed, leading to optimized and scalable synthetic protocols. acs.org

Spectroscopic Characterization and Structural Elucidation of Arylpyridines

Advanced Molecular Spectroscopy Techniques for Comprehensive Structural Analysis

A combination of high-resolution nuclear magnetic resonance (NMR) and vibrational spectroscopy techniques is typically employed for the comprehensive structural analysis of arylpyridines.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR for Chemical Environment and Connectivity

One-dimensional ¹H and ¹³C NMR spectra are fundamental for determining the number and types of proton and carbon environments in a molecule. For a compound like 5-Bromo-2-(2-methylphenyl)pyridine, one would expect to observe distinct signals for the protons and carbons of both the pyridine (B92270) and the methylphenyl rings.

¹H NMR: The chemical shifts (δ) of the proton signals would indicate their electronic environment. Protons on the pyridine ring would typically appear in the aromatic region (δ 7.0-9.0 ppm), with their exact positions influenced by the bromo and methylphenyl substituents. The protons of the methylphenyl group would also resonate in the aromatic region, while the methyl group protons would appear at a higher field (typically δ 2.0-2.5 ppm). Spin-spin coupling between adjacent protons would lead to characteristic splitting patterns (e.g., doublets, triplets, multiplets), providing valuable information about the connectivity of the protons.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals would reveal the nature of the carbon atoms (e.g., aromatic, aliphatic, attached to a halogen). The carbon attached to the bromine atom would be significantly influenced, and its chemical shift would be a key indicator.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) Range | Multiplicity |

| Pyridine H-3 | 7.5 - 8.0 | d |

| Pyridine H-4 | 7.8 - 8.3 | dd |

| Pyridine H-6 | 8.5 - 8.8 | d |

| Phenyl H-3' | 7.2 - 7.5 | m |

| Phenyl H-4' | 7.2 - 7.5 | m |

| Phenyl H-5' | 7.2 - 7.5 | m |

| Phenyl H-6' | 7.2 - 7.5 | m |

| Methyl (-CH₃) | 2.1 - 2.4 | s |

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) Range |

| Pyridine C-2 | 158 - 162 |

| Pyridine C-3 | 122 - 126 |

| Pyridine C-4 | 140 - 144 |

| Pyridine C-5 | 118 - 122 |

| Pyridine C-6 | 150 - 154 |

| Phenyl C-1' | 138 - 142 |

| Phenyl C-2' | 135 - 139 |

| Phenyl C-3' to C-6' | 125 - 132 |

| Methyl (-CH₃) | 18 - 22 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton spin systems within the pyridine and methylphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting the pyridine and methylphenyl fragments and confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is vital for determining the preferred conformation of the molecule, particularly the rotational orientation of the methylphenyl ring relative to the pyridine ring.

Dynamic NMR for Conformational Studies

The rotation around the single bond connecting the pyridine and phenyl rings may be hindered, potentially leading to different stable conformations (atropisomers). Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could provide insights into the energy barrier for this rotation. However, no such studies have been reported for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, provide information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) Range | Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine and Phenyl) |

| 2980 - 2850 | C-H stretch | Aliphatic (Methyl) |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Rings |

| 1400 - 1000 | In-plane C-H bending | Aromatic Rings |

| 1100 - 1000 | C-Br stretch | Bromo-pyridine |

| 900 - 675 | Out-of-plane C-H bending | Aromatic Rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. libretexts.org The absorption of light in the UV or visible range promotes electrons from a lower energy molecular orbital to a higher one, and the resulting spectrum is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. tanta.edu.eg

The UV-Vis spectrum of this compound is defined by absorption bands that correspond to π → π* and n → π* electronic transitions. libretexts.org The high-intensity π → π* transitions result from the excitation of electrons within the conjugated π-systems of the interconnected pyridine and phenyl rings. uzh.ch The weaker n → π* transitions involve the promotion of non-bonding electrons from the nitrogen atom's lone pair to an anti-bonding π* orbital. uzh.ch These transitions typically fall in the experimentally convenient 200-700 nm range. tanta.edu.eg

The position of the absorption maxima (λ_max) can be affected by solvent polarity. For n → π* transitions, an increase in solvent polarity often leads to a blue shift (a shift to shorter wavelengths), whereas π → π* transitions may experience a red shift (a shift to longer wavelengths) under similar conditions. tanta.edu.eg The electronic structure, and thus the absorption spectrum, is also influenced by the presence of the bromine atom and the methyl group as substituents.

UV-Vis spectrophotometry serves as a powerful tool for investigating the formation of metal complexes. dntb.gov.ua When this compound functions as a ligand, it can donate its lone pair of electrons to a metal ion, leading to changes in the ligand's electronic environment. These alterations are observable in the UV-Vis spectrum, often as shifts in the absorption bands or the emergence of new charge-transfer bands. zenodo.org

By systematically monitoring these spectral changes while varying the concentration of the metal ion or the ligand, one can determine the stoichiometry and stability of the complexes formed. libretexts.org Techniques like the mole-ratio method and the method of continuous variations are employed for this purpose. libretexts.org This information is fundamental to understanding the coordination chemistry of arylpyridine ligands and exploring their utility in fields like catalysis and materials science. acs.orgrsc.org

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a cornerstone analytical technique that provides information on the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with high precision, which allows for the determination of a molecule's exact mass and, consequently, its elemental formula. For this compound (C₁₂H₁₀BrN), HRMS can unequivocally confirm its chemical formula.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio). This results in the appearance of two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity, separated by two mass units, which is a clear indicator of a bromine-containing compound. The exact mass is calculated using the most abundant isotopes of each element in the molecule.

| Ion Formula | Isotope | Calculated m/z |

|---|---|---|

| [C₁₂H₁₁BrN]⁺ | ⁷⁹Br | 248.0075 |

| ⁸¹Br | 250.0054 |

Note: The table shows the calculated exact masses for the protonated molecular ion [M+H]⁺.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

For N-[5-bromo-2-methylpyridin-3-yl]acetamide, the mass spectrum shows a molecular ion peak [M+H]⁺ at m/z 229. Key fragment ions are observed at m/z 207, corresponding to the loss of a methyl radical ([M-CH₃]⁺), and at m/z 150, resulting from the loss of a bromine atom ([M-Br]⁺). sigmaaldrich.com

Based on this, a proposed fragmentation pathway for this compound under EI-MS can be hypothesized. The molecular ion peak (M⁺) would be expected. Subsequent fragmentation could involve the loss of the bromine atom, a stable leaving group, to give a significant [M-Br]⁺ fragment. Another likely fragmentation pathway would be the cleavage of the methyl group from the tolyl substituent, resulting in an [M-CH₃]⁺ ion. Further fragmentation of the biphenyl (B1667301) core would also be anticipated.

A summary of the expected and observed key fragments for related compounds is presented in Table 1.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Corresponding Neutral Loss |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 229 [M+H]⁺ | 207 | CH₃ |

| 150 | Br | ||

| This compound (Hypothesized) | Expected | [M-Br]⁺ | Br |

| [M-CH₃]⁺ | CH₃ |

Table 1: A summary of key fragment ions observed in the EI-MS of a related arylpyridine and hypothesized fragments for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable hyphenated techniques for the separation, identification, and quantification of components within a mixture.

GC-MS Analysis

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like arylpyridines. In a typical GC-MS analysis, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. researchgate.net For instance, the GC-MS analysis of 2-(p-tolyl)pyridine (B1347097), an isomer of the title compound, shows a prominent molecular ion peak at m/z 169, with other significant peaks at m/z 168, 39, 170, and 83.5. nih.gov This demonstrates the utility of GC-MS in confirming the molecular weight and providing a characteristic fragmentation pattern for identification.

LC-MS Analysis

LC-MS is a versatile technique that can be applied to a broader range of compounds, including those that are non-volatile or thermally labile. The separation in LC is based on the analyte's affinity for the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS/MS, a tandem mass spectrometry technique, is often employed for enhanced selectivity and sensitivity, making it suitable for complex matrices like biological fluids. mdpi.comacs.org For example, a sensitive and selective LC-MS/MS method was developed for the simultaneous determination of five pyridine alkaloids in dog plasma, showcasing the technique's applicability in pharmacokinetic studies. mdpi.com While specific LC-MS data for this compound is not available, this methodology would be highly appropriate for its analysis in complex mixtures.

A summary of the chromatographic and mass spectrometric parameters for related analytical methods is provided in Table 2.

| Technique | Analyte(s) | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| GC-MS | Polycyclic Aromatic Alkaloids | 5% phenyl polymethylsiloxane | Helium | EI-MS (70 eV) |

| LC-MS/MS | Five Tripterygium Pyridine Alkaloids | Sepax GP-Phenyl | Methanol/Ammonium formate (B1220265) buffer with formic acid | ESI-MS/MS |

| LC-MS/MS | Tryptophan metabolites | - | - | MS/MS |

Table 2: Examples of GC-MS and LC-MS methods used for the analysis of pyridine-containing compounds.

Solid-State Structure Determination via X-ray Crystallography

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single crystal X-ray diffraction is the gold standard for determining the exact molecular geometry of a crystalline compound. Although a crystal structure for this compound has not been reported, data for the related compound 2-(p-tolyl)pyridine is available in the Crystallography Open Database (COD) with entry 7701193. nih.gov Analysis of this structure would reveal the precise bond lengths and angles of the interconnected phenyl and pyridine rings, as well as the conformation adopted by the molecule in the solid state. For this compound, a similar analysis would be expected to define the dihedral angle between the phenyl and pyridine rings, which is influenced by the steric hindrance of the ortho-methyl group.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The packing of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated to play a crucial role in the crystal packing.

π-π Stacking: The aromatic nature of both the pyridine and phenyl rings makes π-π stacking interactions a likely and significant contributor to the crystal packing. These interactions involve the face-to-face or offset stacking of the aromatic rings.

Halogen Bonding: The bromine atom on the pyridine ring can participate in halogen bonding, where the electrophilic region on the halogen (the σ-hole) interacts with a nucleophilic species. A pertinent example is the C-Br···Br-C intermolecular interaction, which has been studied in detail and is characterized by interaction energies ranging from -0.38 to -2.35 kcal/mol. rsc.org The nature of this interaction is predominantly dispersive, with a notable electrostatic component. rsc.org

The crystal structure of 2,6-bis(p-tolyl)pyridine, which features a central pyridine ring flanked by two tolyl groups, is also available (COD entry 1559352) and can provide further comparative insights into the packing of such arylpyridine systems. nih.gov

A summary of the types of intermolecular interactions expected in the crystal structure of this compound is provided in Table 3.

| Interaction Type | Description | Expected Role in Crystal Packing |

| Hydrogen Bonding | Weak interactions involving C-H bonds as donors and N or Br atoms as acceptors. | Directional influence on molecular arrangement. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Significant contribution to the stabilization of the crystal lattice. |

| Halogen Bonding | Interaction involving the bromine atom as a halogen bond donor (e.g., C-Br···N or C-Br···Br). | Directional control over the supramolecular assembly. |

Table 3: Anticipated intermolecular interactions in the solid-state structure of this compound.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 2 Methylphenyl Pyridine

Quantum Chemical Calculations using Density Functional Theory (DFT)

DFT has proven to be a powerful tool for examining the structural and electronic features of pyridine (B92270) derivatives. The B3LYP functional is often utilized as it offers a good balance between computational cost and accuracy for predicting the vibrational spectra of such molecules.

Optimized Molecular Geometry and Energetic Analysis

Through computational software like GAUSSIAN and GAUSS VIEW, the optimized molecular geometry of 5-Bromo-2-(2-methylphenyl)pyridine and related compounds can be determined. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 5-bromo-2-methylpyridine (B113479) N-oxide, the methyl carbon and oxide oxygen atoms were found to lie in the plane of the pyridine ring, while the bromine atom was slightly displaced. researchgate.netresearchgate.net This type of analysis helps in understanding the three-dimensional arrangement of the atoms in the molecule.

Thermodynamic properties such as total energy and entropy can also be calculated. These energetic parameters are crucial for assessing the chemical reactivity and stability of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its capacity to accept electrons, acting as an electrophile. researchgate.netlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. irjweb.comresearchgate.net For example, in a study of a different bromo-pyridine derivative, a large HOMO-LUMO gap was indicative of significant intramolecular charge transfer. irjweb.com

From the HOMO and LUMO energy values, global reactivity descriptors can be calculated. These include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a stable system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher value suggests a "harder" and less reactive molecule. iucr.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A quantitative measure of the energy lowering due to maximal electron flow between a donor and an acceptor. iucr.orgnih.gov

These descriptors provide a comprehensive picture of the molecule's reactivity. irjweb.com

Table 1: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Ease of electron cloud polarization. |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Electron-attracting power. |

| Electrophilicity Index (ω) | μ2 / (2η) | Global electrophilic nature of the molecule. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP map uses a color gradient to represent different electrostatic potential values on the molecule's surface. nih.govresearchgate.net

Typically, red regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and susceptible to electrophilic attack. nih.gov Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green and yellow areas generally represent regions of neutral potential. nih.gov This visual representation of charge distribution is instrumental in understanding intermolecular interactions and chemical reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides detailed insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of a molecule. This method examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are employed to predict spectroscopic parameters, which can then be compared with experimental data for validation. For example, theoretical calculations can determine the vibrational frequencies (infrared and Raman spectra) of a molecule. These calculated frequencies are often scaled by a factor to better match experimental results.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transitions and predict the UV-Vis absorption spectra of the molecule. The agreement between theoretical and experimental spectroscopic data serves to validate the computational model and the optimized molecular structure.

Advanced Computational Analyses

Beyond the fundamental calculations, more advanced computational analyses can be performed to gain deeper insights into the properties of this compound. These may include:

Fukui Function Analysis: To further detail the local reactivity of different atomic sites within the molecule.

Topological Analyses (ELF and LOL): The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) can be used to visualize and analyze the nature of chemical bonding.

These advanced techniques provide a more nuanced understanding of the electronic structure and reactivity of the molecule.

Hirshfeld Surface Analysis and 3D Energy Framework for Intermolecular Interactions

No published studies detailing the Hirshfeld surface analysis of this compound could be located. This type of analysis is crucial for understanding the nature and quantitative contribution of various intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing of a molecule. For related brominated organic compounds, Hirshfeld surface analysis, including the examination of dnorm surfaces and 2D fingerprint plots, has been instrumental in elucidating the dominant forces in their solid-state structures. bldpharm.comchemicalbook.comnih.govresearchgate.net Such an analysis for this compound would provide valuable insights into its supramolecular chemistry.

Prediction of Nonlinear Optical (NLO) Properties

There is a lack of specific research on the nonlinear optical (NLO) properties of this compound. Computational methods, often employing Density Functional Theory (DFT), are powerful tools for predicting NLO behavior by calculating properties like dipole moment, polarizability, and first-order hyperpolarizability. Studies on other organic molecules, including some pyridine derivatives, have shown that the presence of electron-donating and electron-withdrawing groups can significantly enhance NLO responses. mdpi.comresearchgate.net A computational investigation would be necessary to determine the potential of this compound as an NLO material.

Tautomeric Equilibria and Conformational Stability Studies

No studies on the tautomeric equilibria or conformational stability of this compound were found. Tautomerism is a key consideration for many heterocyclic compounds, including pyridines, as it can significantly affect their chemical and biological properties. mdpi.com Furthermore, the rotational barrier around the C-C bond connecting the pyridine and phenyl rings would lead to different conformers. A computational study would be required to determine the relative energies of possible tautomers and conformers and to understand the energetic barriers between them.

Advanced Applications in Chemical Sciences

Utilization in Materials Science and Engineering

There is no available research data to substantiate the use of 5-Bromo-2-(2-methylphenyl)pyridine in the specified areas of materials science and engineering.

Precursor for Advanced Organic Materials with Tailored Properties

No studies were found that describe the role of this compound as a direct precursor for advanced organic materials with specifically tailored properties.

Fabrication of Components for Organic Electronic Devices and Optoelectronics

There is no documented use of this compound in the fabrication of components for organic electronic or optoelectronic devices.

Design of Chiral Dopants for Liquid Crystalline Systems

This compound is an achiral molecule. There is no information available on its use as a precursor or building block for designing chiral dopants for liquid crystalline systems. The induction of chirality in liquid crystal phases requires a chiral agent, and while many chiral dopants are synthesized from various precursors, a synthetic route starting from this specific compound is not reported documentsdelivered.com.

Building Block for Fluorescent and Electroluminescent Materials

No evidence was found to support the use of this compound as a building block for creating fluorescent or electroluminescent materials.

Catalysis and Ligand Design

The potential of this compound in catalysis and ligand design has not been explored in the available literature. While pyridine (B92270) moieties are common in ligands for catalytic processes, specific research employing this compound for such purposes is absent.

Development of Pyridine-Based Ligands for Transition Metal-Catalyzed Reactions

The pyridine nitrogen atom possesses a lone pair of electrons that makes it an excellent coordinating agent for transition metals. This property is extensively exploited in the design of ligands for a wide range of catalytic reactions. While this compound itself is more commonly a precursor, its structural framework is integral to the development of sophisticated pyridine-based ligands.

The true value of this compound in this context lies in the reactivity of its bromine atom. Through cross-coupling reactions, the bromo group can be replaced with various coordinating moieties, such as phosphines, amines, or other heterocyclic groups, to generate bidentate or pincer-type ligands. These tailored ligands can then be used to modulate the electronic and steric properties of a metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst.

For instance, phenoxyimine (FI) iron complexes that incorporate pyridine ligands have been synthesized and studied for their catalytic activity in Suzuki-Miyaura cross-coupling reactions. mdpi.comacs.org The addition of pyridine or its derivatives, like 4-dimethylaminopyridine (B28879) (DMAP), to the iron center was shown to influence the catalyst's stability and performance by preventing the formation of inactive species. mdpi.comacs.org The general principle involves the synthesis of these ligands and their subsequent complexation with a transition metal, as summarized in the table below.

| Ligand Synthesis Approach | Transition Metal | Catalytic Application | Reference |

| Modification of a pyridine precursor to introduce coordinating groups. | Iron (Fe) | Suzuki-Miyaura Cross-Coupling | mdpi.comacs.org |

| Use of bidentate phosphine (B1218219) ligands like BINAP and DPPF with a palladium center. | Palladium (Pd) | Buchwald-Hartwig Amination | wikipedia.org |

The development of such catalyst systems is crucial for creating more efficient and selective chemical transformations, and the 2-aryl-5-bromopyridine scaffold provides a reliable and adaptable starting point for ligand synthesis.

Exploration of Pyridine Derivatives as Organocatalysts in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthetic chemistry. Pyridine and its derivatives can function as basic catalysts or as scaffolds for more complex chiral organocatalysts. The nitrogen atom can act as a nucleophile or a Brønsted/Lewis base, activating substrates towards a desired transformation.

While direct use of this compound as an organocatalyst is not widely reported, its core structure is relevant to the design of more elaborate catalysts. For example, axially chiral biaryls, which include substituted arylpyridines, are significant in the development of novel chiral ligands and organocatalysts. nih.gov Enantioselective methods for synthesizing atropisomeric 4-arylpyridines have been developed by combining organocatalytic synthesis with an oxidative chirality conversion step, highlighting the importance of this structural class in catalyst design. bohrium.com These atropisomeric pyridines are valued for their potential in asymmetric catalysis. bohrium.com

The general strategy often involves the creation of a chiral environment around the catalytically active pyridine nitrogen. This can be achieved by introducing chiral substituents, often derived from the natural chiral pool, onto the pyridine ring. The resulting molecule can then catalyze reactions with high stereocontrol.

| Catalyst Type | Reaction Catalyzed | Key Feature | Reference |

| Chiral Amine Catalysts | Atroposelective Heterocycloaddition | Synthesis of axially chiral 2-arylquinolines | nih.gov |

| Chiral Thiourea Catalysts | Enantioselective Michael Addition | Synthesis of axially chiral 4-arylpyridines | bohrium.com |

The exploration of pyridine derivatives as organocatalysts is an active area of research, driven by the need for sustainable and metal-free synthetic methods.

Role as a Key Intermediate in Complex Molecule Synthesis

Perhaps the most significant application of this compound is its role as a versatile intermediate for the synthesis of more complex molecules. The presence of the bromine atom at the 5-position provides a reactive site for a multitude of chemical transformations, particularly transition metal-catalyzed cross-coupling reactions.

Strategic Building Block for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. kit.eduuib.nonih.govnih.govrsc.org this compound serves as an excellent starting material for constructing larger, more elaborate heterocyclic systems. The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds.

For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are frequently used to connect 5-bromopyridines with various aryl- or heteroarylboronic acids. mdpi.comworktribe.com This methodology allows for the straightforward synthesis of biaryl and heteroaryl-substituted pyridines, which are common motifs in pharmacologically active compounds. mdpi.comresearchgate.net Similarly, the Sonogashira coupling enables the introduction of alkyne functionalities, which can be further elaborated into other cyclic structures like isoquinolines. researchgate.netorganic-chemistry.org These reactions demonstrate the utility of 5-bromo-2-arylpyridines as foundational pieces for building molecular complexity.

Methodologies for Structural Elaboration of Diverse Chemical Scaffolds

The structural diversity that can be achieved from this compound is vast, owing to the robustness and wide scope of modern cross-coupling chemistry. The bromine atom can be substituted through several key palladium-catalyzed reactions, each providing access to a different class of compounds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with an organoboron reagent, such as an arylboronic acid. nih.gov This reaction is known for its tolerance of a wide variety of functional groups and has been used to synthesize a range of biaryl compounds from bromopyridine precursors. mdpi.comworktribe.com

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction has become a go-to method for synthesizing arylamines, which are important substructures in many pharmaceuticals. researchgate.netacsgcipr.org The reaction is highly general, and various catalyst systems have been developed to accommodate a wide range of amine coupling partners. wikipedia.org

The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. libretexts.org This reaction is invaluable for creating arylalkynes and conjugated enynes, which are versatile intermediates for further synthetic transformations, including the construction of complex heterocyclic systems. organic-chemistry.orgresearchgate.net

The following table summarizes these key transformations for the structural elaboration of this compound.

| Reaction | Reagent | Bond Formed | Product Class | Catalyst System (Typical) | Reference |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | 2-Aryl-5-R-pyridine | Pd(OAc)₂ or Pd(PPh₃)₄, Base | mdpi.comworktribe.comresearchgate.net |

| Buchwald-Hartwig Amination | R₂NH | C-N | 5-Amino-2-arylpyridine | Pd catalyst, Phosphine Ligand, Base | wikipedia.orglibretexts.orgresearchgate.net |

| Sonogashira Coupling | R-C≡CH | C-C(sp) | 5-Alkynyl-2-arylpyridine | Pd catalyst, Cu(I) co-catalyst, Base | organic-chemistry.orglibretexts.orgnih.gov |

Through these and other synthetic methodologies, this compound proves to be a cornerstone intermediate, enabling the efficient and modular construction of a wide variety of complex chemical scaffolds for diverse applications in the chemical sciences.

Future Research Directions and Emerging Trends in Arylpyridine Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The development of environmentally friendly and economically viable methods for synthesizing arylpyridines is a major focus of current research. Traditional methods often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Modern approaches are increasingly centered around the principles of green chemistry, aiming for higher atom economy, reduced energy consumption, and the use of renewable resources. researchgate.netbiosynce.com

Key strategies in this area include:

The table below summarizes some of the green synthetic methods being explored for pyridine derivatives.

| Green Chemistry Approach | Description | Advantages |

|---|---|---|

| Multicomponent Reactions | Three or more reactants combine in a single step. researchgate.netmdpi.com | High atom economy, reduced waste, simplified procedures. mdpi.com |

| Green Catalysts | Use of non-toxic and abundant metals like iron. researchgate.netrsc.org | Lower cost, reduced environmental impact. researchgate.net |

| Solvent-Free Synthesis | Reactions are conducted without a solvent. researchgate.netresearchgate.net | Eliminates solvent waste, can lead to higher reaction rates. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. researchgate.netnih.gov | Faster reaction times, often higher yields. nih.gov |

| Ultrasonic Production | Use of ultrasound to promote chemical reactions. researchgate.net | Enhanced reaction rates and yields. |

Exploration of Novel Functionalization Strategies for Complex Arylpyridine Architectures

The functionalization of the pyridine ring is crucial for fine-tuning the properties of arylpyridine derivatives. However, the electron-deficient nature of the pyridine ring can make direct functionalization challenging. rsc.org Future research will focus on developing novel and selective methods to introduce a wide range of functional groups onto the arylpyridine scaffold.

A key area of development is C-H bond activation , which allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. acsgcipr.org This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in advancing C-H activation methodologies. Recent efforts have also focused on using more abundant and less expensive metals like nickel, copper, and iron.

Another important strategy is the late-stage functionalization of complex molecules. This involves introducing functional groups at a late stage in the synthetic sequence, which is particularly valuable in drug discovery for rapidly generating analogues with improved properties. nih.gov

The table below highlights some of the emerging functionalization strategies.

| Functionalization Strategy | Description | Key Advantages |

|---|---|---|

| Direct C-H Activation | Direct conversion of C-H bonds to other functional groups. acsgcipr.org | High atom economy, avoids pre-functionalization. rsc.org |

| Photoredox Catalysis | Using visible light to initiate functionalization reactions. acs.orgresearchgate.net | Mild reaction conditions, high selectivity. acs.org |

| Nickel-Catalyzed Cross-Coupling | Formation of C-C bonds using nickel catalysts. researchgate.net | Enables the use of a wider range of functional groups. researchgate.net |

| Site-Selective Halogenation | Introducing halogen atoms at specific positions on the pyridine ring. nih.gov | Provides handles for further functionalization. nih.gov |

Advanced Computational Design and Prediction of Novel 5-Bromo-2-(2-methylphenyl)pyridine Derivatives with Desired Properties

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with specific properties. nih.govnih.gov These methods can significantly accelerate the discovery process by predicting the properties of virtual compounds before they are synthesized in the lab.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.govnih.govmdpi.com By developing robust QSAR models, researchers can predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis. nih.gov

Molecular docking simulations are another key computational technique. nih.govcolab.wsresearchgate.net These simulations predict how a molecule will bind to a specific biological target, such as a protein or enzyme. nih.gov This information is crucial for designing new drugs and understanding their mechanism of action. nih.gov

The integration of these computational approaches allows for a more rational and efficient design of novel this compound derivatives with tailored electronic, optical, and biological properties.

Expansion of Applications in Next-Generation Materials and Catalytic Systems

Arylpyridines are versatile building blocks for a wide range of materials and catalytic systems due to their unique electronic and coordination properties. acs.orgrsc.org Future research will continue to explore and expand their applications in cutting-edge technologies.

In the field of materials science , arylpyridines are being investigated for use in:

In catalysis , pyridine and its derivatives are widely used as:

The development of new arylpyridine derivatives with tailored properties will undoubtedly lead to the discovery of novel applications in these and other emerging fields.

Comprehensive Review and Curated Databases for Halogenated Arylpyridine Research

The rapid growth in arylpyridine research necessitates the development of comprehensive resources to organize and disseminate the vast amount of data being generated.

Review articles play a crucial role in summarizing the state-of-the-art in specific areas of halogenated arylpyridine chemistry, such as synthetic methodologies, functionalization strategies, and applications. rsc.orgfrontiersin.org These reviews provide a valuable resource for researchers entering the field and for experts seeking to stay abreast of the latest developments.

Curated databases are another essential tool for managing the ever-increasing volume of chemical information. Databases like the NIST Chemistry WebBook and the KEGG PATHWAY Database provide access to a wealth of information on the physical, chemical, and biological properties of pyridine and its derivatives. nist.govgenome.jp The development of specialized databases focused specifically on halogenated arylpyridines would be a significant asset to the research community, facilitating data mining, trend analysis, and the development of predictive models. The Human Metabolome Database also contains information on pyridine.

The creation and maintenance of these resources will be critical for fostering collaboration, avoiding duplication of effort, and accelerating the pace of discovery in the dynamic field of halogenated arylpyridine chemistry.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-(2-methylphenyl)pyridine?

Answer: A primary method involves bromination of a precursor pyridine derivative. For example, direct bromination of 2-(2-methylphenyl)pyridine using brominating agents like NBS (N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) or Lewis acids (e.g., FeBr₃) can introduce the bromo group regioselectively . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) between a brominated pyridine intermediate and a 2-methylphenylboronic acid could be employed, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product.

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₂H₁₀BrN: calc. 255.00, observed 255.01) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

- Melting Point Analysis : Compare experimental values with literature data (if available) to detect impurities .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to functionalize this compound?

Answer: To introduce substituents at the bromine site:

- Catalyst Selection : Use Pd(dba)₂ with SPhos ligand for enhanced reactivity in challenging coupling reactions .

- Solvent System : Employ toluene/ethanol (3:1) with Na₂CO₃ as a base to balance solubility and reaction efficiency.

- Temperature : Optimize at 80–100°C for 12–24 hours, monitoring progress via TLC.

- Boronic Acid Equivalents : Use 1.2 equivalents of aryl/heteroaryl boronic acid to ensure complete conversion . Post-reaction, purify via flash chromatography and validate using 2D NMR (e.g., HSQC, HMBC) to confirm regioselectivity .

Q. How to resolve contradictory spectral data observed in synthesized derivatives?

Answer: Contradictions (e.g., unexpected NMR peaks or MS fragments) may arise from:

- Regioisomeric Byproducts : Use NOESY NMR to distinguish between ortho/meta/para substitution patterns .

- Residual Solvents or Impurities : Conduct elemental analysis (C, H, N) to verify stoichiometry .

- Dynamic Effects : Variable-temperature NMR (e.g., 25–80°C) to detect conformational equilibria .

- Comparative Literature Review : Cross-reference with analogous pyridine derivatives (e.g., 5-Bromo-2-methoxy-3-methylpyridine) to identify systematic shifts .

Q. What strategies are effective for designing bioactive derivatives of this compound?

Answer:

- Substituent Engineering : Replace the bromine atom with bioisosteres (e.g., CF₃, CN) using nucleophilic aromatic substitution (e.g., CuCN in DMF at 120°C) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity toward target proteins (e.g., kinases) .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to modulate cytochrome P450 interactions . Validate in vitro using hepatic microsomal assays.

Methodological Notes

- Synthesis Safety : Bromination reactions require strict control of exothermic conditions; use jacketed reactors with temperature monitoring .

- Data Reproducibility : Document reaction parameters (e.g., catalyst lot, solvent purity) to mitigate batch-to-batch variability .

- Advanced Analytics : Combine X-ray crystallography (for solid-state structure) and DFT calculations (for electronic properties) to correlate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.